alpha-(Diethoxyphosphorylmethyl)styrene

Description

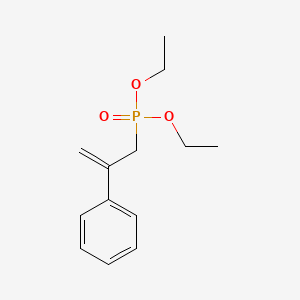

Alpha-(Diethoxyphosphorylmethyl)styrene is a styrene derivative modified with a diethoxyphosphorylmethyl group (-CH₂-PO(OEt)₂). The styrene backbone enables polymerization, while the phosphoryl group may influence solubility, stability, and interaction with other molecules .

Properties

CAS No. |

51876-00-7 |

|---|---|

Molecular Formula |

C13H19O3P |

Molecular Weight |

254.26 g/mol |

IUPAC Name |

3-diethoxyphosphorylprop-1-en-2-ylbenzene |

InChI |

InChI=1S/C13H19O3P/c1-4-15-17(14,16-5-2)11-12(3)13-9-7-6-8-10-13/h6-10H,3-5,11H2,1-2H3 |

InChI Key |

RLKPZAJMZSWRSO-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(CC(=C)C1=CC=CC=C1)OCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physical Properties

Table 1: Physical Properties of Styrene Derivatives

| Compound | Molecular Formula | Molecular Weight (g/mol) | Water Solubility | Log Kow | Vapor Pressure (mmHg) |

|---|---|---|---|---|---|

| Styrene (C₈H₈) | C₈H₈ | 104.15 | 0.43 mg/m³ | 2.96 | 5.0 (20°C) |

| Alpha-methylstyrene (C₉H₁₀) | C₉H₁₀ | 118.18 | <1 mg/L | 3.20 | 1.2 (25°C) |

| Alpha-(Diethoxyphosphorylmethyl)styrene | C₁₃H₁₉O₃P | 278.26 (estimated) | Moderate (polar solvents) | ~1.5–2.5 (estimated) | <0.1 (estimated) |

Key Observations :

- Solubility: The phosphoryl group enhances polarity, likely improving solubility in polar solvents (e.g., ethanol, acetone) over styrene, which is hydrophobic (water solubility: 0.43 mg/m³) .

Chemical Reactivity

Table 2: Reactivity Comparison

| Compound | Polymerization Behavior | Stability | Key Reactivity Features |

|---|---|---|---|

| Styrene | Radical polymerization; exothermic | Stable under inert conditions | Susceptible to peroxidation |

| Alpha-methylstyrene | Slower polymerization due to steric hindrance | Thermally stable up to 200°C | Resistance to chain transfer |

| This compound | Likely retarded polymerization due to phosphoryl group | Hydrolytically sensitive (P-O bonds) | Phosphoryl group enables nucleophilic substitution |

Key Observations :

- Polymerization : The phosphoryl group may act as a chain-transfer agent or inhibitor, similar to additives that retard styrene polymerization rates .

- Hydrolytic Stability : The P-O bonds in the phosphoryl group could make the compound susceptible to hydrolysis, unlike styrene or alpha-methylstyrene .

- Functionalization : The phosphoryl group offers sites for further chemical modification (e.g., phosphorylation reactions) .

Key Observations :

- Flame Retardancy: The phosphoryl group may enhance flame-retardant properties, similar to other organophosphorus compounds .

- Toxicity: Organophosphates are often associated with neurotoxicity, but diethoxy derivatives may exhibit lower acute toxicity compared to industrial pollutants like alpha-HCH (e.g., log Kow 3.8, high persistence) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.